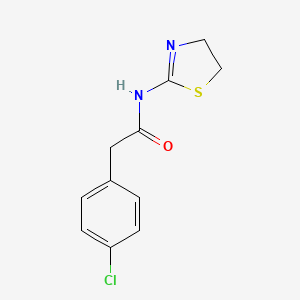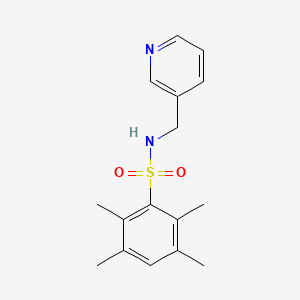
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of S-adenosylmethionine (SAM) synthesis. SAM is an important methyl donor in many biological processes, and its inhibition by N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can lead to a decrease in DNA methylation and protein methylation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its broad spectrum of activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and parasites, making it a useful tool for studying the mechanisms of microbial growth and infection. However, one limitation of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new drugs based on the structure of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine for the treatment of infectious diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, as well as its interaction with other cellular processes. Additionally, the potential use of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine as a diagnostic tool for the detection of cancer and infectious diseases is an area of active research.
Synthesemethoden
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylbenzyl azide. The resulting product is then reacted with methylthioacetic acid to form the desired compound, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. The synthesis of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be optimized through various modifications of the reaction conditions, such as the use of different solvents, temperatures, and catalysts.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs for the treatment of infectious diseases. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-5-9(6-4-8)7-12-10-13-11(16-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIJXFCRBNQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)




![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)

![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)